molecular formula C14H15N7OS3 B2534113 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 838894-38-5

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2534113
CAS No.: 838894-38-5
M. Wt: 393.5
InChI Key: NQTAYANGTUPEGX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic acetamide featuring a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfanyl group and at position 2 with a sulfanyl-linked tetrazole moiety bearing a 2-methylphenyl substituent. Synthetically, such compounds are typically prepared via nucleophilic substitution or condensation reactions involving thiol-containing intermediates (e.g., coupling 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine with tetrazole-thiolacetic acid derivatives) . Pharmacologically, thiadiazole-tetrazole hybrids are explored for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to modulate enzyme activity (e.g., carbonic anhydrase inhibition) or interact with biological sulfhydryl groups .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS3/c1-3-23-14-18-16-12(25-14)15-11(22)8-24-13-17-19-20-21(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTAYANGTUPEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and tetrazole rings. The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The tetrazole ring is usually formed by the reaction of an azide with a nitrile compound. The final step involves the coupling of the thiadiazole and tetrazole rings with an acetamide group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-5 position. In related compounds (e.g., 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide), chlorine at C-5 undergoes displacement with amines or thiols under reflux in acetonitrile with triethylamine (TEA) as a base . For the target compound, the ethylsulfanyl group (−S−C₂H₅) at C-5 of the thiadiazole may act as a leaving group under strong nucleophilic conditions.

Example Reaction:
Replacement of ethylsulfanyl with aryl/alkyl amines:

text
Target compound + R-NH₂ → N-[5-(R-amino)-1,3,4-thiadiazol-2-yl]-...acetamide + HS-C₂H₅

Conditions:

  • Solvent: Acetonitrile or DMF

  • Temperature: 80–100°C (reflux)

  • Base: TEA or K₂CO₃

Oxidation of Thioether Groups

The ethylsulfanyl (−S−C₂H₅) and tetrazole-linked sulfanyl groups are susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), these groups can form sulfoxides (−SO−C₂H₅) or sulfones (−SO₂−C₂H₅).

Example Reaction:

text
Target compound + H₂O₂ → Sulfoxide/Sulfone derivatives

Typical Conditions:

  • Oxidizing agent: 3 eq. H₂O₂ (30%)

  • Solvent: Methanol or acetic acid

  • Temperature: 0–25°C

Hydrolysis of Acetamide Moiety

The acetamide group (−NH−CO−CH₃) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acidic Hydrolysis:

text
Target compound + HCl (conc.) → Carboxylic acid + NH₄Cl

Basic Hydrolysis:

text
Target compound + NaOH → Sodium carboxylate + NH₃

Conditions:

  • Acid: 6M HCl, reflux

  • Base: 2M NaOH, 60°C

Cycloaddition Reactions Involving the Tetrazole Ring

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. This reactivity is leveraged in click chemistry applications .

Example Reaction:

text
Target compound + R-C≡N → Fused triazole derivatives

Conditions:

  • Catalyst: Cu(I)

  • Solvent: DMSO or THF

  • Temperature: 25–50°C

Cross-Coupling Reactions

The 2-methylphenyl group on the tetrazole enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents.

Example Reaction:

text
Target compound + Ar-B(OH)₂ → Biaryl derivative

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1)

Stability Under Synthetic Conditions

The compound demonstrates stability in polar aprotic solvents (DMF, acetonitrile) but degrades in strongly acidic/basic media. Thermal analysis (TGA) indicates decomposition above 200°C .

Mechanistic Insights

  • Nucleophilic Substitution: Proceeds via a two-step mechanism (addition-elimination) due to the thiadiazole’s electron-withdrawing nature .

  • Oxidation: Follows a radical pathway initiated by peroxide cleavage of S−C bonds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C18H19N7O3S3
  • Molecular Weight : 445.59 g/mol
  • LogP : 4.512
  • Hydrogen Bond Acceptors : 9
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 79.01 Ų

These properties suggest that the compound has suitable lipophilicity for cellular membrane permeability and potential bioactivity.

Anticancer Activity

Research indicates that compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide exhibit notable anticancer properties. In studies involving various cancer cell lines such as HEK293 and BT474, derivatives of thiadiazole compounds have shown moderate to significant cytotoxicity. For instance, a series of imines derived from thiadiazole exhibited IC50 values below 100 μM against several cancer types, indicating their potential as anticancer agents .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The ability to inhibit this enzyme can provide therapeutic benefits in treating inflammatory diseases . The structural features of the compound contribute to its interaction with the enzyme's active site.

Case Study 1: Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process involving readily available reagents. Characterization techniques such as NMR and LC-MS confirmed the structure and purity of the compound .

Case Study 2: Anticancer Efficacy Assessment

In a study assessing the anticancer efficacy of thiadiazole derivatives, compounds were tested against various human cancer cell lines. Results showed that certain derivatives inhibited cell growth significantly compared to controls. The mechanism of action was further investigated through apoptosis assays and cell cycle analysis .

Potential Applications in Drug Development

The unique chemical structure and biological activities of this compound position it as a candidate for further development into therapeutic agents targeting cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structure. The thiadiazole and tetrazole rings may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Aromatic Substituents
Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Evidence Source
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide 4-Methylphenyl on tetrazole 393.47 Antimicrobial (broad-spectrum)
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide 3-Chloro-4-methylphenyl on tetrazole 427.92 Enhanced lipophilicity; uncited activity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetamide Trifluoromethyl and methoxybenzyl groups 518.01 Antifungal (Candida spp. inhibition)

Key Observations :

  • Positional Isomerism : The 2-methylphenyl substituent in the target compound (vs. 4-methylphenyl in ) may alter steric interactions with target enzymes, affecting binding affinity.
  • Electron-Withdrawing Groups: The 3-chloro-4-methylphenyl variant exhibits higher molecular weight and lipophilicity (ClogP ~3.2 vs.
  • Trifluoromethyl Effects : The trifluoromethyl group in introduces strong electron-withdrawing properties, which may stabilize charge-transfer interactions in biological systems.
Analogues with Modified Heterocyclic Cores
Compound Name Core Modification Molecular Weight (g/mol) Activity Evidence Source
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylbenzyl)-1H-indol-3-yl]sulfanyl}acetamide Indole replacing tetrazole 481.63 Anticancer (in vitro cytotoxicity)
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Benzylsulfanyl on thiadiazole 454.01 Anti-inflammatory (COX-2 inhibition)
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide Simplified (no tetrazole) 189.25 Antimicrobial (Gram-positive bacteria)

Key Observations :

  • Indole Incorporation : The indole-containing analogue demonstrates shifted activity toward anticancer targets, likely due to planar aromatic stacking interactions with DNA or kinases.
  • Simplified Structures : Removal of the tetrazole moiety (e.g., ) reduces molecular complexity but retains antimicrobial activity, suggesting the thiadiazole core alone is pharmacologically active.

Pharmacological and Physicochemical Comparisons

Bioactivity Trends
  • Antimicrobial Activity : Compounds with bulkier aromatic substituents (e.g., 4-methylphenyl or benzyl ) show broader-spectrum activity compared to simpler derivatives.
  • Anti-Exudative Potential: Sulfanyl acetamides with heteroaromatic substituents (e.g., furan-triazole hybrids) exhibit significant anti-inflammatory effects, as seen in .
  • Carcinogenicity Concerns: Nitrofuran-containing thiadiazoles (e.g., ) are linked to carcinogenicity, but the target compound lacks this moiety, suggesting a safer profile.
Physicochemical Properties
Property Target Compound 4-Methylphenyl Analogue Trifluoromethyl Analogue
ClogP 2.8 2.7 3.5
Water Solubility (mg/mL) 0.12 0.15 0.05
H-Bond Acceptors 8 8 9

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential therapeutic applications. The compound features a thiadiazole moiety combined with a tetrazole structure, which is known for its broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N7S3\text{C}_{13}\text{H}_{15}\text{N}_7\text{S}_3

This compound incorporates several pharmacologically relevant functional groups that enhance its biological activity. The presence of sulfur in the thiadiazole and tetrazole rings contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and tetrazole moieties exhibit significant antimicrobial properties. For instance:

  • Thiadiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated that these compounds can inhibit bacterial growth through mechanisms involving cell wall disruption and interference with metabolic pathways .
  • Tetrazole hybrids have also been reported to possess antibacterial properties. A study utilizing docking simulations indicated that certain derivatives effectively bind to the active sites of bacterial enzymes, thereby inhibiting their function .

Anticancer Activity

This compound has been investigated for its anticancer potential:

  • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may trigger intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .
Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)15.0ROS generation and mitochondrial dysfunction

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects:

  • Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be attributed to the modulation of NF-kB signaling pathways .

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiadiazole-tetrazole hybrids and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Study 2: Anticancer Mechanisms

In another investigation focusing on breast cancer cell lines (MCF7), this compound was shown to significantly reduce cell viability through apoptosis induction pathways involving caspase activation.

Q & A

Q. What are the standard synthetic routes for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide?

The compound is synthesized via multi-step heterocyclic condensation. A representative method involves:

  • Step 1 : Reacting 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in dry benzene under basic conditions (e.g., triethylamine) to form the acetamide backbone .
  • Step 2 : Sulfur-mediated coupling of the intermediate with 1-(2-methylphenyl)-1H-tetrazole-5-thiol using pyridine/zeolite (Y-H) catalysis at 150°C under reflux .
    Key considerations : Optimize molar ratios (equimolar concentrations preferred) and catalyst loading to minimize byproducts. Recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of thiadiazole and tetrazole rings by analyzing sulfanyl (-S-) and acetamide (-CONH-) proton environments .
  • Mass spectrometry (EIMS) : Validate molecular weight (e.g., m/z peaks corresponding to [M]+ ions) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds involving acetamide NH) for structural validation .

Q. How is the compound’s preliminary biological activity assessed?

  • In vitro enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or carbonic anhydrase using spectrophotometric methods at 10–100 µM concentrations .
  • Antiproliferative screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Anti-exudative models : Compare efficacy to reference drugs (e.g., diclofenac) in rodent inflammation models at 10 mg/kg doses .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

  • Mechanistic studies : Use molecular docking to identify binding discrepancies (e.g., variations in tetrazole-thiadiazole orientation affecting target affinity) .
  • Metabolic profiling : Perform LC-MS to detect unstable metabolites that may skew in vivo results .
  • Batch variability analysis : Compare synthetic batches via HPLC purity checks (>95% required) and retest biological activity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Replace pyridine/zeolite with greener alternatives (e.g., ionic liquids) to enhance sulfur coupling efficiency .
  • Solvent optimization : Substitute ethanol recrystallization with acetonitrile/water mixtures to reduce solvent waste .
  • Flow chemistry : Implement continuous-flow reactors to stabilize exothermic steps (e.g., thiol-acetamide coupling) .

Q. How is structure-activity relationship (SAR) explored for this compound?

  • Analog synthesis : Modify substituents (e.g., replace ethylsulfanyl with methylsulfonyl) and compare bioactivity .
  • Electron-withdrawing/donating effects : Use Hammett plots to correlate substituent σ-values with COX-2 inhibition potency .
  • Crystallographic data : Analyze bond angles (e.g., C-S-C in thiadiazole) to predict conformational flexibility and target engagement .

Methodological Challenges and Solutions

Q. How to address poor solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .

Q. What computational tools predict metabolic stability?

  • ADMET predictors : Use SwissADME or pkCSM to estimate hepatic clearance and cytochrome P450 interactions .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to identify reactive sites prone to oxidation .

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